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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229 Get Quote

A Comparative Analysis of N-Myristoyltransferase Inhibitors and Novel Oral Therapies

This guide provides a comparative analysis of the therapeutic potential of DDD100097, a novel

N-myristoyltransferase (NMT) inhibitor, for the treatment of Human African Trypanosomiasis

(HAT), also known as sleeping sickness. The performance of DDD100097's developmental

lineage is benchmarked against established and emerging treatments, including the recently

approved oral drug fexinidazole and the promising single-dose candidate acoziborole. This

document is intended for researchers, scientists, and drug development professionals.

Executive Summary
Human African Trypanosomiasis is a life-threatening neglected tropical disease caused by the

parasite Trypanosoma brucei. The current treatment landscape, while improving, still faces

challenges, particularly for the late, neurological stage of the disease. N-Myristoyltransferase

(NMT), an enzyme essential for parasite viability, has emerged as a promising drug target.

DDD100097 belongs to a series of pyrazole sulfonamide inhibitors of T. brucei NMT (TbNMT)

that have been optimized for central nervous system (CNS) penetration to treat late-stage HAT.

While DDD100097 itself has demonstrated partial efficacy in a stage 2 mouse model, its

predecessor, DDD85646, showed potent in vitro and in vivo activity, validating TbNMT as a

druggable target. This guide compares the preclinical data of the DDD85646/DDD100097
lineage with fexinidazole and acoziborole to provide a comprehensive perspective on its

therapeutic potential.
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Data Presentation: Comparative Efficacy and
Potency
The following tables summarize the available quantitative data for the NMT inhibitor lineage of

DDD100097 and key comparator compounds.

Table 1: In Vitro Activity against Trypanosoma brucei and N-Myristoyltransferase

Compound Target
IC50 (nM)
against TbNMT

EC50 (nM)
against T.
brucei

Selectivity
(Human
NMT1/TbNMT
IC50)

DDD85646 TbNMT ~2 ~2 >100

Fexinidazole

Multiple

(Nitroreductase-

activated)

Not Applicable ~700 - 3300 Not Applicable

Acoziborole

(SCYX-7158)
CPSF3 Not Applicable ~267 (as µg/mL) Not Applicable

Note: Data for DDD100097's direct precursor, DDD85646, is presented to represent the

potential of the chemical series. IC50 and EC50 values can vary depending on the specific T.

brucei strain and assay conditions.

Table 2: In Vivo Efficacy in Mouse Models of Human African Trypanosomiasis
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Compound HAT Model Dosing Regimen Outcome

DDD100097 Stage 2 (CNS) Not specified Partial Efficacy[1][2]

DDD85646
Stage 1

(Hemolymphatic)

12.5 mg/kg, oral, twice

daily for 4 days
100% Cure

Fexinidazole Stage 1 (Acute)
100 mg/kg, oral, once

daily for 4 days
100% Cure[3]

Fexinidazole Stage 2 (Chronic)
200 mg/kg, oral, once

daily for 5 days
Cure[3]

Acoziborole (SCYX-

7158)
Stage 2 (CNS)

12.5 mg/kg, oral, once

daily for 7 days
Effective[4]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data.

N-Myristoyltransferase (NMT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NMT.

Reagents and Materials:

Recombinant T. brucei NMT (TbNMT) and human NMT1 (HsNMT1).

Myristoyl-Coenzyme A (Myr-CoA).

A peptide substrate with an N-terminal glycine.

Assay buffer (e.g., Tris-HCl with detergent).

Detection reagent (e.g., radioactive [³H]Myr-CoA or a fluorescent probe for Coenzyme A).

Test compounds (e.g., DDD100097) dissolved in DMSO.

Microplates.
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Procedure:

1. Prepare serial dilutions of the test compound in DMSO.

2. In a microplate, add the assay buffer, recombinant NMT enzyme, and the test compound

dilution.

3. Initiate the enzymatic reaction by adding the peptide substrate and Myr-CoA.

4. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

5. Stop the reaction (e.g., by adding a quenching solution).

6. Detect the amount of myristoylated peptide or the released Coenzyme A.

7. Calculate the percentage of inhibition for each compound concentration relative to a no-

inhibitor control.

8. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Human African
Trypanosomiasis
This protocol assesses the ability of a compound to clear T. brucei infection in a living

organism.

Animal Model:

Female NMRI or BALB/c mice.

Parasite Strain:

Trypanosoma brucei brucei (for stage 1 models) or Trypanosoma brucei

rhodesiense/gambiense strains that can establish CNS infection (for stage 2 models).

Infection Procedure:

Infect mice via intraperitoneal injection with a defined number of parasites (e.g., 1 x 10⁵).
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For stage 2 models, allow the infection to progress to CNS involvement (typically 21-28

days post-infection), confirmed by the presence of parasites in the cerebrospinal fluid.

Treatment:

Administer the test compound (e.g., DDD100097) and vehicle control to groups of infected

mice.

The route of administration (e.g., oral gavage) and dosing regimen (dose and frequency)

should be based on pharmacokinetic data.

Monitoring and Endpoint:

Monitor parasitemia (parasite levels in the blood) regularly by tail snip microscopy.

Observe the clinical signs of the disease and monitor animal welfare.

The primary endpoint is the absence of parasites in the blood (and CNS for stage 2

models) at the end of the study and for a defined follow-up period (e.g., 60-180 days) to

check for relapse.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of NMT inhibition by DDD100097.
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Caption: Preclinical evaluation workflow for HAT drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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